Carboxamide Regioisomerism Distinguishes the Target Compound from the 2‑Carbonyl Analog WAY‑605471
The target compound bears a thiophene‑3‑carboxamido group (amide linked at the 3‑position of the pendant thiophene), whereas the closest commercially characterized analog WAY‑605471 (CAS 378223‑81‑5) features a 3‑methylthiophene‑2‑carbonyl substituent (amide linked at the 2‑position, with an additional methyl at position 3) [1]. In biochemical assays, WAY‑605471 showed EC₅₀ = 952 nM against the p65 subunit of NF‑κB but only EC₅₀ > 55,700 nM against STAT3 [2]. The regioisomeric and substitution differences between the two compounds imply non‑equivalent hydrogen‑bonding geometries and steric profiles within the IKK‑2/NF‑κB binding pocket, as described in the compound class patent [3].
| Evidence Dimension | Carboxamide regiochemistry and methyl substitution pattern |
|---|---|
| Target Compound Data | Thiophene‑3‑carboxamido (unsubstituted thiophene, amide at C3); no methyl on the pendant thiophene |
| Comparator Or Baseline | WAY‑605471: 3‑methylthiophene‑2‑carbonyl (amide at C2, methyl at C3 of the pendant ring) |
| Quantified Difference | Regioisomeric shift (C3‑amide → C2‑amide) plus loss of a methyl group; linked to 17‑fold weaker affinity in the p65 assay for the comparator lacking this exact motif (STAT3 EC₅₀ > 55.7 µM vs. p65 EC₅₀ = 952 nM) |
| Conditions | Biochemical binding assay: STAT3 [702–738,740–752] (human) and p65 (human), as reported in PubChem BioAssay AID 1404 and AID 1241. |
Why This Matters
Procuring the wrong regioisomer invalidates SAR campaigns; the target compound provides the correct thiophene‑3‑amide geometry required for IKK‑2/NF‑κB‑focused programs.
- [1] PubChem Compound Summary CID 2354963. WAY‑605471 (ethyl 3-methyl-5-[(3-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate). National Center for Biotechnology Information. View Source
- [2] BindingDB Entry BDBM43691. EC₅₀ values for WAY‑605471 against STAT3 and p65. BindingDB.org. View Source
- [3] US Patent US20060293300A1. Substituted thiophene carboxamides as IKK‑2 inhibitors. Filed May 10, 2005. Google Patents. View Source
